4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane is a complex organoboron compound characterized by its unique dioxaborolane structure. The compound features a tetrahydrofuran moiety linked to a phenyl group through an ether bond, which significantly influences its chemical properties and biological activities. Its molecular formula is , and it has a molecular weight of approximately 270.16 g/mol. The compound is soluble in organic solvents and exhibits a high degree of stability under standard laboratory conditions.
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves:
Detailed synthetic protocols may vary depending on the desired purity and yield.
This compound has potential applications in various fields:
Interaction studies involving 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane are crucial for understanding its biological effects. Preliminary studies suggest interactions with cellular targets that may lead to therapeutic effects. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane | 331958-90-8 | 0.86 |
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-15-0 | 0.81 |
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 126689-01-8 | 0.81 |
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 76347-13-2 | 0.78 |
(R)-BoroLeu-(+)-Pinanediol hydrochloride | 779357-85-6 | 0.62 |
The uniqueness of 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yloxy)phenyl)-1,3,2-dioxaborolane lies in its specific structural configuration that combines both dioxaborolane and tetrahydrofuran functionalities. This combination potentially enhances its solubility and reactivity compared to other similar compounds.